molecular formula C11H15N3O B13630802 5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one

5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one

Cat. No.: B13630802
M. Wt: 205.26 g/mol
InChI Key: WUZSNDIVNHOFRO-UHFFFAOYSA-N
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Description

5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a pyridin-4-ylmethyl group. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of donor-acceptor cyclopropanes with primary amines, followed by lactamization and dealkoxycarbonylation . This method is versatile and allows for the incorporation of various substituents on the pyrrolidinone ring.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one

InChI

InChI=1S/C11H15N3O/c15-11-2-1-10(14-11)8-13-7-9-3-5-12-6-4-9/h3-6,10,13H,1-2,7-8H2,(H,14,15)

InChI Key

WUZSNDIVNHOFRO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CNCC2=CC=NC=C2

Origin of Product

United States

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